2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC10926263
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3OS |
|---|---|
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C9H9N3OS/c1-6-2-3-7(4-10)9(12-6)14-5-8(11)13/h2-3H,5H2,1H3,(H2,11,13) |
| Standard InChI Key | HQZZYMJCGOGCSS-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |
| Canonical SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |
Introduction
Structural Features and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide integrates three critical components:
-
Pyridine Ring: A six-membered aromatic ring with nitrogen at the 2-position, substituted with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 6-position.
-
Thioether Linkage: A sulfur atom bridges the pyridine ring and the acetamide moiety, forming a stable C-S-C bond.
-
Acetamide Group: A terminal -NH₂ group attached to a carbonyl (C=O) enhances hydrogen-bonding capacity and solubility in polar solvents.
This combination confers distinct electronic and steric properties. The electron-withdrawing cyano group polarizes the pyridine ring, while the methyl group provides steric bulk, influencing reactivity and intermolecular interactions.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide |
| Molecular Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 g/mol |
| SMILES | CC1=NC(=C(C=C1)C#N)SCC(=O)N |
| InChI Key | HQZZYMJCGOGCSS-UHFFFAOYSA-N |
| Topological Polar Surface Area | 109 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Manufacturing
Reaction Pathway and Optimization
The synthesis of 2-((3-Cyano-6-methylpyridin-2-yl)thio)acetamide follows a modular approach, typically involving:
-
Pyridine Core Functionalization: Introduction of cyano and methyl groups via nucleophilic substitution or condensation reactions.
-
Thioether Formation: Reaction of 2-mercapto-3-cyano-6-methylpyridine with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Recrystallization or column chromatography to isolate the product in >95% purity.
Key challenges include minimizing side reactions at the electron-deficient pyridine ring and ensuring regioselectivity during thioether formation. Recent advances in catalytic methods have improved yields by employing phase-transfer catalysts or microwave-assisted synthesis.
Table 2: Synthetic Parameters and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyridine Substitution | KCN, CH₃I, DMF, 80°C | 78 |
| Thioether Coupling | Chloroacetamide, K₂CO₃, EtOH, reflux | 85 |
| Purification | Ethanol/Water Recrystallization | 95 |
Analytical Characterization
Spectroscopic and Spectrometric Profiling
Rigorous characterization ensures structural fidelity and purity:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.90 (d, J = 8 Hz, 1H, pyridine-H), 7.32 (s, 1H, NH₂), 4.25 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).
-
IR (KBr): 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend).
-
HRMS (ESI+): m/z 208.0645 [M+H]⁺ (calc. 208.0648).
These data confirm the presence of critical functional groups and molecular integrity.
Table 3: Key Spectroscopic Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 2.45 (s) | Methyl (-CH₃) |
| IR | 2240 cm⁻¹ | Cyano (-C≡N) |
| Mass Spectrometry | 208.0645 [M+H]⁺ | Molecular Ion |
| Field | Mechanism | Advantage |
|---|---|---|
| Drug Discovery | Kinase inhibition | Modular synthetic route |
| Crop Protection | Enzyme disruption | Stability in acidic soils |
| Organic Electronics | Charge transport facilitation | Sulfur-mediated doping |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume